molecular formula C12H16N2O B3075614 1-(3-Methylbenzyl)piperazin-2-one CAS No. 1033200-90-6

1-(3-Methylbenzyl)piperazin-2-one

Cat. No. B3075614
M. Wt: 204.27 g/mol
InChI Key: NDKVBDIHICJKHP-UHFFFAOYSA-N
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Description

“1-(3-Methylbenzyl)piperazin-2-one” is a chemical compound with the empirical formula C12H16N2O . It is a solid substance and is used as a reference material for forensic laboratories . It affects the central and the autonomic nervous systems .


Molecular Structure Analysis

The molecular structure of “1-(3-Methylbenzyl)piperazin-2-one” can be represented by the SMILES string O=C(CNCC1)N1CC2=CC=CC(C)=C2 . This indicates that the molecule contains a piperazin-2-one ring attached to a 3-methylbenzyl group .


Physical And Chemical Properties Analysis

“1-(3-Methylbenzyl)piperazin-2-one” is a solid substance . It has a molecular weight of 240.73 g/mol .

Scientific Research Applications

Spectroscopic Investigations

1-(4-Methylbenzyl) piperazine, a compound closely related to 1-(3-Methylbenzyl)piperazin-2-one, has been thoroughly studied for its spectroscopic properties. Through techniques like FT-IR, FT-Raman, UV, NMR, and others, insights into its molecular geometry, vibrational frequencies, and potential energy distribution have been obtained. Such studies are crucial for understanding the molecular behavior of similar compounds (Subashini & Periandy, 2017).

Bioactivity of Piperazine Derivatives

Piperazine derivatives, including those related to 1-(3-Methylbenzyl)piperazin-2-one, have been synthesized and evaluated for their bioactivities. Certain compounds demonstrated significant cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. These findings suggest potential applications in designing new therapeutics (Gul et al., 2019).

Antibacterial and DNA Binding Activities

Copper(II) complexes involving piperazine ligands similar to 1-(3-Methylbenzyl)piperazin-2-one have shown promising antibacterial activities and strong DNA binding affinities. These studies indicate potential applications in antimicrobial treatments and molecular biology research (Jayamani et al., 2014).

Charge Transfer Complex Studies

Charge transfer complexes using bioactive donors like 1-(2-methylbenzyl)piperazine, related to 1-(3-Methylbenzyl)piperazin-2-one, have been explored for their stability and DNA binding capabilities. Such research is fundamental in understanding electron transfer processes and designing new molecular materials (Suresh et al., 2020).

Synthesis and Pharmacological Evaluation

Novel derivatives of piperazines, akin to 1-(3-Methylbenzyl)piperazin-2-one, have been synthesized and evaluated for pharmacological properties like antidepressant and antianxiety activities. These findings contribute to the development of new therapeutic agents (Kumar et al., 2017).

Antimicrobial Agent Synthesis

Novel compounds derived from piperazine structures, similar to 1-(3-Methylbenzyl)piperazin-2-one, have been synthesized and shown moderate to good antimicrobial activities against various bacterial and fungal strains. This research is crucial for developing new antimicrobial agents (Jadhav et al., 2017).

Safety And Hazards

The safety information for “1-(3-Methylbenzyl)piperazin-2-one” indicates that it is classified under the GHS07 hazard class, with the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed .

properties

IUPAC Name

1-[(3-methylphenyl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-3-2-4-11(7-10)9-14-6-5-13-8-12(14)15/h2-4,7,13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKVBDIHICJKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCNCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbenzyl)piperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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